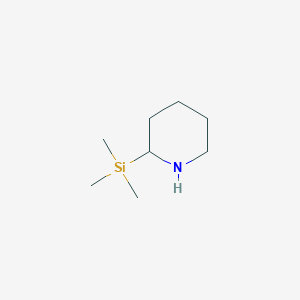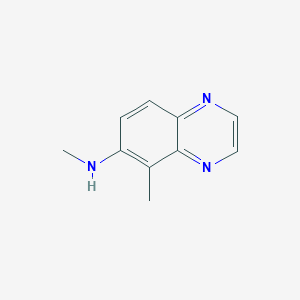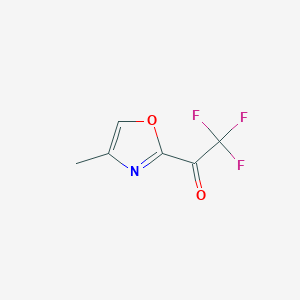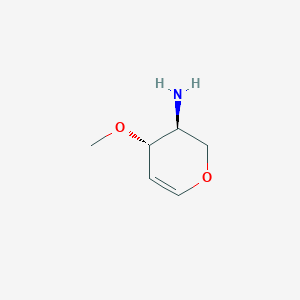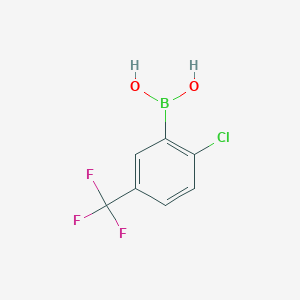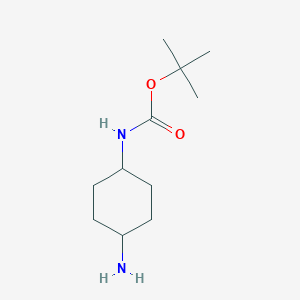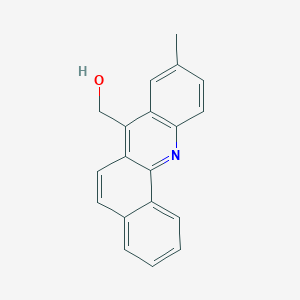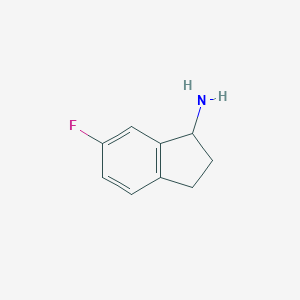![molecular formula C12H23NO2 B069692 Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate CAS No. 179923-09-2](/img/structure/B69692.png)
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate is a chemical compound commonly known as tBuDMPC. It is a synthetic compound that has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of tBuDMPC is not well understood. However, it has been suggested that it may act as a nucleophile in various reactions due to the presence of the carbamate group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of tBuDMPC. However, it has been shown to be non-toxic in animal studies, suggesting that it may have potential use in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tBuDMPC is its synthetic accessibility, which makes it a useful building block for the synthesis of other compounds. However, one limitation is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for research on tBuDMPC. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, its potential use as a ligand in catalysis and reagent in organic synthesis warrants further investigation. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of tBuDMPC.
Métodos De Síntesis
The synthesis of tBuDMPC involves the reaction of tert-butyl carbamate with (E)-4,4-dimethylpent-2-enyl bromide in the presence of a base. The reaction results in the formation of tBuDMPC, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
TBuDMPC has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of other compounds, a ligand in catalysis, and a reagent in organic synthesis. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
179923-09-2 |
|---|---|
Nombre del producto |
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)8-7-9-13-10(14)15-12(4,5)6/h7-8H,9H2,1-6H3,(H,13,14)/b8-7+ |
Clave InChI |
MGBDTBBBZABHJD-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)(C)/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (4,4-dimethyl-2-pentenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



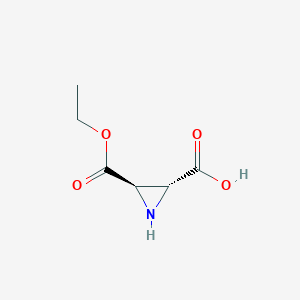
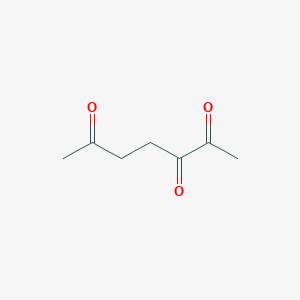
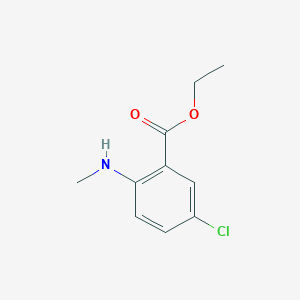
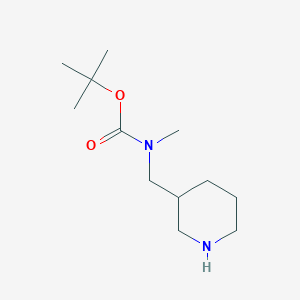
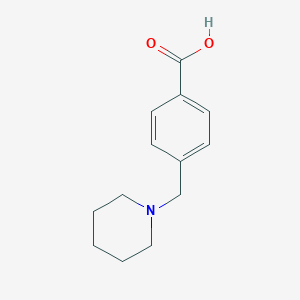
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
